Quazinone is a synthetic compound used primarily as a pharmacological tool in scientific research. [, , , , ] It is classified as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-inhibited phosphodiesterase (cGI-PDE), also known as phosphodiesterase 3 (PDE3). [, , , , , ] This enzyme family is responsible for the breakdown of the second messenger molecule, cyclic adenosine monophosphate (cAMP). [, , , , , ] By inhibiting PDE3, quazinone allows for the accumulation of cAMP within cells, leading to a variety of downstream effects that can be studied in different biological contexts. [, , , , , ]
Quazinone exerts its effects by selectively inhibiting the activity of PDE3. [, , , , , ] This enzyme is responsible for the hydrolysis of cAMP, a critical intracellular signaling molecule. [, , , , , ] By blocking PDE3, quazinone prevents cAMP degradation, leading to an increase in intracellular cAMP levels. [, , , , , ] This increase in cAMP can then activate downstream signaling pathways, ultimately influencing various cellular processes like smooth muscle relaxation, platelet aggregation, and neurotransmitter release. [, , , , , ]
Investigating the role of PDE3 in vascular smooth muscle relaxation: Quazinone has been used to study the synergistic effects of vasodilators like adrenomedullin [] and calcitonin gene-related peptide (CGRP) [] with other compounds like brain natriuretic peptide (BNP) [] and S-nitroso-N-acetylpenicillamine (SNAP) [], respectively. These studies suggest that quazinone, by inhibiting PDE3 and increasing cAMP, enhances the vasorelaxant effects of these compounds. [, ] This suggests a potential role for PDE3 inhibitors in treating conditions related to vasoconstriction.
Studying the modulation of neurotransmitter release: Research on the frog neuromuscular junction demonstrated that quazinone partially blocks the facilitatory effect of carbon monoxide (CO) on acetylcholine release. [] This finding suggests that CO’s effect on neurotransmitter release might involve the inhibition of PDE3 and subsequent elevation of cAMP levels. []
Examining platelet aggregation: Studies on equine platelet aggregation found that quazinone effectively inhibits both platelet activating factor (PAF) and adenosine diphosphate (ADP)-induced aggregation, suggesting a potential role for PDE3 inhibitors in managing thrombotic conditions. []
Understanding ureteral smooth muscle relaxation: Research on human ureteral smooth muscle identified the presence of PDE3 and demonstrated that quazinone induces ureteral relaxation. [, ] This finding suggests a potential therapeutic application of PDE3 inhibitors in conditions like ureteral colics or ureteral stones. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: